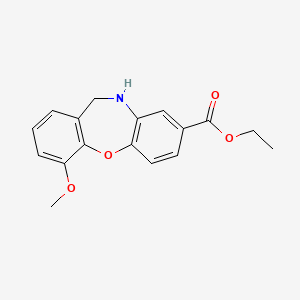








|
REACTION_CXSMILES
|
[CH:1]([C:3]1[CH:23]=[CH:22][CH:21]=[C:20]([O:24][CH3:25])[C:4]=1[O:5][C:6]1[CH:16]=[CH:15][C:9]([C:10]([O:12][CH2:13][CH3:14])=[O:11])=[CH:8][C:7]=1[N+:17]([O-])=O)=O>O1CCOCC1.C(O)C.[Ni]>[CH3:25][O:24][C:20]1[C:4]2[O:5][C:6]3[CH:16]=[CH:15][C:9]([C:10]([O:12][CH2:13][CH3:14])=[O:11])=[CH:8][C:7]=3[NH:17][CH2:1][C:3]=2[CH:23]=[CH:22][CH:21]=1
|


|
Name
|
ethyl 4-(2-formyl-6-methoxyphenoxy)-3-nitrobenzoate
|
|
Quantity
|
145 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)C1=C(OC2=C(C=C(C(=O)OCC)C=C2)[N+](=O)[O-])C(=CC=C1)OC
|
|
Name
|
|
|
Quantity
|
1.2 L
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
catalyst
|
|
Smiles
|
[Ni]
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
After a pre-calculated amount of hydrogen was absorbed
|
|
Type
|
CUSTOM
|
|
Details
|
the catalyst was removed by filtration
|
|
Type
|
CUSTOM
|
|
Details
|
the filtrate was evaporated under reduced pressure
|
|
Type
|
ADDITION
|
|
Details
|
The residue was treated with ethanol (20 ml)
|
|
Type
|
CUSTOM
|
|
Details
|
to crystallize
|
|
Type
|
FILTRATION
|
|
Details
|
the separated crystals were collected by filtration
|
|
Type
|
CUSTOM
|
|
Details
|
Recrystallization from ethanol
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC1=CC=CC=2CNC3=C(OC21)C=CC(=C3)C(=O)OCC
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 96 g | |
| YIELD: PERCENTYIELD | 77% | |
| YIELD: CALCULATEDPERCENTYIELD | 76.4% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |